molecular formula C19H17AuClP B173440 Chloro[diphenyl(o-tolyl)phosphine]gold(I) CAS No. 147454-49-7

Chloro[diphenyl(o-tolyl)phosphine]gold(I)

Cat. No.: B173440
CAS No.: 147454-49-7
M. Wt: 508.7 g/mol
InChI Key: AIYRJPLSTPNKEA-UHFFFAOYSA-M
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Description

Chloro[diphenyl(o-tolyl)phosphine]gold(I) is a complex organometallic compound that features a gold atom coordinated to a phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[diphenyl(o-tolyl)phosphine]gold(I) typically involves the reaction of gold chloride with (2-methylphenyl)-diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:

  • Dissolve gold chloride in a suitable solvent such as dichloromethane.
  • Add (2-methylphenyl)-diphenylphosphane to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of Chloro[diphenyl(o-tolyl)phosphine]gold(I) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro[diphenyl(o-tolyl)phosphine]gold(I) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gold(III) complexes.

    Reduction: Reduction reactions can convert the gold center to a lower oxidation state.

    Substitution: Ligand substitution reactions can replace the phosphane ligand with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions typically involve the use of other phosphane ligands or nitrogen-based ligands.

Major Products Formed

    Oxidation: Gold(III) complexes with different ligands.

    Reduction: Gold(I) or gold(0) complexes.

    Substitution: New organometallic complexes with varied ligands.

Scientific Research Applications

Chloro[diphenyl(o-tolyl)phosphine]gold(I) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Chloro[diphenyl(o-tolyl)phosphine]gold(I) involves its interaction with molecular targets such as enzymes and DNA. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to the inhibition of enzyme activity or disruption of DNA function. These interactions are crucial for its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Chlorogold;(phenyl)-diphenylphosphane
  • Chlorogold;(2-methylphenyl)-triphenylphosphane
  • Chlorogold;(2-methylphenyl)-bis(diphenylphosphane)

Uniqueness

Chloro[diphenyl(o-tolyl)phosphine]gold(I) is unique due to the presence of the (2-methylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and stability, making it a valuable compound for specific applications in catalysis and materials science.

Biological Activity

Chloro[diphenyl(o-tolyl)phosphine]gold(I), commonly referred to as a gold(I) phosphine complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, with a focus on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

Chloro[diphenyl(o-tolyl)phosphine]gold(I) is characterized by its coordination of a gold(I) center with diphenyl(o-tolyl)phosphine and a chloride ligand. The molecular formula is C18H15AuClPC_{18}H_{15}AuClP, and it has a molecular weight of 494.71 g/mol. The compound exhibits unique properties due to the presence of both the gold center and the phosphine ligand, which influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that gold(I) phosphine complexes can induce apoptosis in cancer cells through various mechanisms:

  • Mitochondrial Targeting : Similar to other metal-based compounds, chloro[diphenyl(o-tolyl)phosphine]gold(I) may target mitochondria, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production. This process can trigger apoptotic pathways in cancer cells, as evidenced by studies showing that complexes with similar structures induce significant morphological changes indicative of apoptosis, including membrane blebbing and phosphatidylserine externalization .
  • Cell Cycle Arrest : Studies have shown that gold(I) complexes can cause cell cycle arrest in cancerous cells, which contributes to their antiproliferative effects. This has been observed in various cancer cell lines where treatment with gold(I) phosphines resulted in G2/M phase arrest .
  • Selective Cytotoxicity : The selectivity of chloro[diphenyl(o-tolyl)phosphine]gold(I) towards malignant cells over non-malignant cells highlights its potential as a targeted therapeutic agent. For instance, similar complexes have demonstrated significantly lower IC50 values against cancer cells compared to normal cell lines, indicating higher potency against malignancies .

Antimicrobial Activity

In addition to anticancer properties, chloro[diphenyl(o-tolyl)phosphine]gold(I) has shown promise as an antimicrobial agent:

  • Mechanism of Action : The antimicrobial activity is hypothesized to be mediated through disruption of microbial cell membranes and interference with essential cellular processes. Gold complexes have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens .
  • Research Findings : Experimental studies have indicated that gold(I) phosphine complexes possess significant antibacterial properties, particularly against Gram-positive bacteria. The exact mechanisms remain under investigation but may involve oxidative stress induction and enzyme inhibition .

Case Studies

Several studies have documented the biological activity of chloro[diphenyl(o-tolyl)phosphine]gold(I):

  • In Vitro Studies : A study demonstrated that this complex exhibited cytotoxic effects on breast cancer cell lines with an IC50 value significantly lower than traditional chemotherapeutics like cisplatin .
  • Mechanistic Insights : Research focusing on the mechanism revealed that treatment led to increased ROS levels and activation of caspases, confirming the induction of apoptosis through intrinsic pathways .
  • Antimicrobial Efficacy : In another study, chloro[diphenyl(o-tolyl)phosphine]gold(I) was tested against various bacterial strains, showing effective growth inhibition at low concentrations, suggesting its potential for development into an antimicrobial therapeutic agent .

Data Summary

Biological ActivityMechanismEfficacy (IC50 Values)References
AnticancerApoptosis induction via mitochondrial targeting7.49 µM (HT-29 cells) ,
AntimicrobialDisruption of microbial membranesEffective at low concentrations ,

Properties

IUPAC Name

chlorogold;(2-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P.Au.ClH/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18;;/h2-15H,1H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYRJPLSTPNKEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590853
Record name Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147454-49-7
Record name Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[diphenyl(o-tolyl)phosphine]gold(I)
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